![molecular formula C17H16N2O2 B12896449 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol is an organic compound that belongs to the class of benzoxazoles. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of the dimethylamino group and the styryl moiety contributes to its distinct electronic and optical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-hydroxybenzoxazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound exhibits strong intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) mechanisms, which contribute to its fluorescence and photophysical properties . These mechanisms enable the compound to act as an efficient fluorescent probe and photosensitizer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine: Another benzoxazole derivative with similar structural features but different functional groups.
2-(4-(Diphenylamino)styryl)benzothiazole: A related compound with a benzothiazole core instead of a benzoxazole core.
Uniqueness
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol stands out due to its unique combination of the dimethylamino group and the styryl moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring strong fluorescence and photostability.
Eigenschaften
Molekularformel |
C17H16N2O2 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)13-6-3-12(4-7-13)5-10-17-18-15-9-8-14(20)11-16(15)21-17/h3-11,20H,1-2H3/b10-5+ |
InChI-Schlüssel |
QBCTYWWIMNZZSO-BJMVGYQFSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


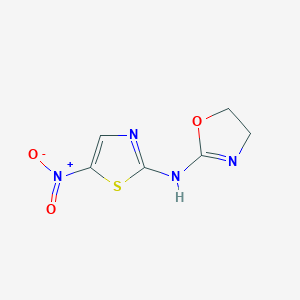
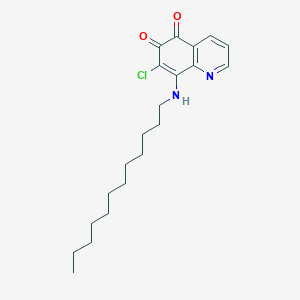
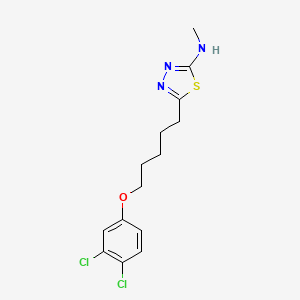
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
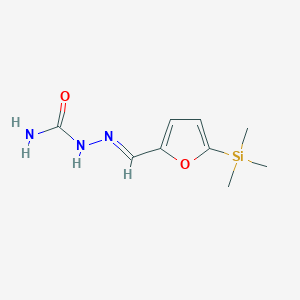

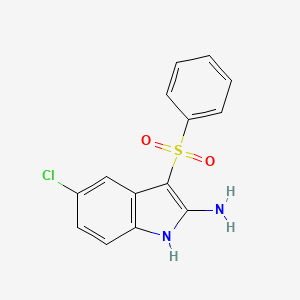
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
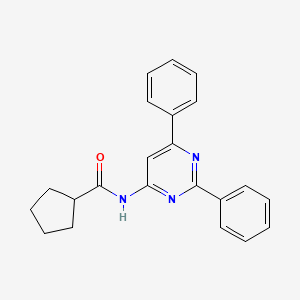
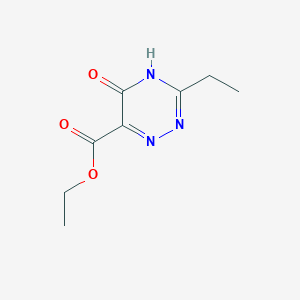

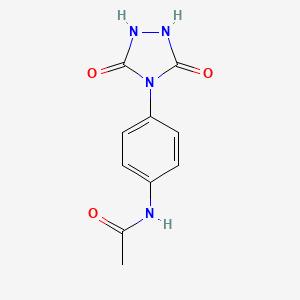
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
